molecular formula C14H12N2O2S B3132492 Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate CAS No. 369654-33-1

Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate

Cat. No.: B3132492
CAS No.: 369654-33-1
M. Wt: 272.32 g/mol
InChI Key: BAFIEWUWVDMVSV-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that exhibit a wide range of biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate typically involves the Gewald reaction, which is a well-known method for constructing thiophene derivatives. The Gewald reaction involves the condensation of an α-cyanoester, a carbonyl compound, and elemental sulfur in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but may have different substituents.

    Phenylthiophene derivatives: Compounds with a phenyl group attached to the thiophene ring.

    Aminothiophene derivatives: Thiophene compounds with amino groups at various positions.

Uniqueness

Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyano group, amino group, and ester functionality allows for diverse chemical modifications and applications .

Properties

IUPAC Name

ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-2-18-14(17)12-11(9-6-4-3-5-7-9)10(8-15)13(16)19-12/h3-7H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFIEWUWVDMVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate
Reactant of Route 2
Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate
Reactant of Route 3
Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate
Reactant of Route 4
Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate
Reactant of Route 5
Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate
Reactant of Route 6
Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate

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